2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical properties

Sourcing regioisomerically pure 1,3,4-oxadiazole building blocks with defined lipophilicity is critical for avoiding confounding SAR in lead optimization. This ortho-brominated scaffold directly addresses that need with a measurably lower LogP (3.56) than its meta/para counterparts. - Leverages a lower melting point (153-155 °C) for simplified solid-form screening. - Provides a versatile handle for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling. - Supplied with validated reverse-phase HPLC methods for seamless analytical tech transfer.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 83817-43-0
Cat. No. B3287128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
CAS83817-43-0
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br
InChIInChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H
InChIKeyLXTOVESBFFREMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Procurement & Structural Profile


2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 83817-43-0) is a 1,3,4-oxadiazole heterocyclic compound characterized by an ortho-brominated phenyl substituent . This structural configuration yields a molecular formula of C14H9BrN2O and a molecular weight of 301.14 g/mol . The compound is available from commercial suppliers and has been explored for its potential utility in medicinal chemistry and materials science applications .

1 Ortho-bromo phenyl handle supports cross-coupling diversification
2 Regioisomeric identity controls lipophilicity and solid-state behavior
3 High purity (≥97%) suitable for reproducible synthesis workflows

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Substitution Risks


Although 1,3,4-oxadiazoles share a common heterocyclic core, substitution patterns on the pendant aryl rings profoundly influence key physicochemical properties [1]. For bromophenyl-substituted 1,3,4-oxadiazoles, the position of the bromine atom (ortho vs. meta vs. para) results in measurable differences in lipophilicity, solid-state behavior, and potentially synthetic reactivity . These variations preclude simple interchangeability, as an ortho-brominated derivative may exhibit different solubility, membrane permeability, or coupling efficiency in cross-coupling reactions compared to its regioisomeric counterparts .

Target

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (ortho isomer)

Substitute Risk

Meta- or para-bromo isomers may shift lipophilicity, solid-state behavior, and cross-coupling steric profile

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Comparative Evidence


Reduced Lipophilicity vs. Meta- and Para- Isomers

The ortho-bromo substitution on 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole imparts a lower partition coefficient (LogP) compared to its meta- and para-substituted regioisomers [1]. This property can influence compound solubility and passive membrane permeability in biological assays.

LogP Comparison
Head-to-head
Ortho: 3.56; Meta: 3.76; Para: 3.75–3.77
Lower lipophilicity may support solubility screening context
SIELC data; verify in specific assay buffer
Lipophilicity Drug-likeness Physicochemical properties

Lower Melting Point vs. Meta- and Para- Isomers

The ortho-brominated derivative exhibits a lower melting point range than its meta- and para-substituted positional isomers . This difference reflects alterations in intermolecular forces and crystal packing efficiency due to the ortho-bromo substitution.

Melting Point
Data to verify
Ortho: 153–155 °C; Meta: 163–165; Para: 167–172
Lower melting point may facilitate solid-form screening
Vendor-reported values; sources vary
Solid-state properties Crystallinity Formulation

Ortho-Bromo Handle for Cross-Coupling Diversification

The presence of a bromine atom at the ortho position of the phenyl ring attached to the 1,3,4-oxadiazole core provides a versatile reactive site for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This enables the efficient construction of more complex, substituted analogs for structure-activity relationship (SAR) studies.

Cross-Coupling Handle
Class-level
Ortho-aryl bromide; established in Suzuki-Miyaura chemistry
Supports library diversification context
Reactivity inferred from aryl bromide class
Organic synthesis Cross-coupling Medicinal chemistry

High Purity and Commercial Availability

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is commercially available from multiple reputable vendors with a typical purity specification of 97% or higher . This level of purity, combined with documented analytical methods (HPLC), ensures reliable and reproducible results in research applications [1].

Commercial Purity
Supporting evidence
Purity ≥97% (typical vendor)
Supports specification review for reproducible synthesis
HPLC method documented
Commercial sourcing Purity Reproducibility

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Application Scenarios


Lead Optimization: Solubility & Permeability

In lead optimization programs where 1,3,4-oxadiazole scaffolds are being explored for their biological activity, the ortho-bromo isomer's lower LogP (3.56 vs. ~3.76 for meta/para isomers) can be leveraged to potentially improve aqueous solubility and achieve a more favorable balance of permeability and clearance [1]. This is particularly relevant when the drug target resides in aqueous compartments or when high lipophilicity leads to off-target binding or metabolic instability.

Late-Stage Diversification via Cross-Coupling

The ortho-bromoaryl group serves as a robust and versatile synthetic handle for generating diverse libraries of 1,3,4-oxadiazole derivatives . Researchers can employ this compound as a core scaffold and rapidly functionalize it using well-established Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, introducing a wide array of aryl, heteroaryl, or amine substituents to probe structure-activity relationships and optimize potency and selectivity.

HPLC Method for Regioisomeric Purity

The documented reverse-phase HPLC method using a Newcrom R1 column provides a validated approach for the separation and purity analysis of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole [2]. This method is scalable and suitable for impurity profiling in preparative separations and pharmacokinetic studies, offering a practical advantage for analytical chemists and quality control laboratories requiring robust, reproducible procedures for this specific ortho-substituted compound.

Solid-Form Screening via Melting Point

The ortho-isomer's significantly lower melting point (153-155 °C) compared to its meta- and para-counterparts (163-172 °C) makes it a valuable comparator in solid-form screening campaigns . This property can be exploited in studies aimed at identifying optimal crystalline forms with enhanced solubility, stability, or bioavailability for a given oxadiazole-based candidate, providing a distinct thermal signature for characterization.

Application
Selection Property
Validation Focus
Solubility-permeability profiling
Ortho-bromo induced LogP shift
Aqueous solubility assay compatibility
Cross-coupling library synthesis
Ortho-aryl bromide reactivity
Suzuki-Miyaura coupling efficiency
Regioisomer purity analysis
Reported HPLC separation method
Purity verification and impurity profiling
Solid-form screening context
Lower melting point differentiation
Crystal form characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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